Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate
Description
Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate is a chemical compound with the molecular formula C22H18N2O5 and a molecular weight of 390.395.
Properties
IUPAC Name |
ethyl 4-[[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-2-27-22(26)14-7-9-16(10-8-14)23-21(25)13-17-12-20(29-24-17)19-11-15-5-3-4-6-18(15)28-19/h3-12H,2,13H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRMFPJDQYLODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety is synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.
Synthesis of Isoxazole Ring: The isoxazole ring is formed by reacting hydroxylamine with a β-keto ester or β-diketone in the presence of an acid catalyst.
Coupling Reaction: The benzofuran and isoxazole derivatives are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzofuran and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular structures, facilitating the development of novel compounds with specific properties .
Biological Activities
The compound has been investigated for various biological activities:
- Antimicrobial Properties: Studies have shown that derivatives containing benzofuran and isoxazole moieties exhibit significant antibacterial and antifungal activities .
- Anti-inflammatory Effects: The compound's mechanism may involve the inhibition of enzymes associated with inflammatory pathways .
- Anticancer Potential: Preliminary evaluations suggest that this compound could inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .
Medicinal Chemistry
This compound is explored for its potential therapeutic applications. It may play a role in drug development for various diseases, particularly those involving neurodegenerative conditions and inflammation . Its derivatives have shown promise as multi-target-directed ligands, potentially useful in treating complex diseases like depression associated with neurodegeneration .
Industrial Applications
In the pharmaceutical industry, this compound is being examined as an intermediate in the synthesis of drugs. Its unique structural features may lead to the development of new materials and pharmaceuticals with enhanced efficacy and reduced side effects .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzofuran-isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Evaluation
Research into the anticancer properties of this compound demonstrated its ability to inhibit the growth of specific cancer cell lines in vitro. The compound's mechanism was linked to its interaction with key enzymes involved in cancer progression .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The benzofuran and isoxazole moieties are known to interact with various enzymes and receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and diverse applications
Biological Activity
Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of Benzofuran Derivative : The benzofuran moiety is synthesized through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde.
- Synthesis of Isoxazole Ring : The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester or β-diketone under acidic conditions.
- Coupling Reaction : The benzofuran and isoxazole derivatives are coupled using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. In studies, compounds with similar structures exhibited antibacterial activity against various pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, derivatives containing benzofuran and isoxazole moieties were tested and found to possess notable efficacy against these microorganisms .
Anticancer Potential
The compound's potential as an anticancer agent is also noteworthy. Research indicates that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities involved in cancer progression. Specifically, compounds similar to this compound have been shown to interact with molecular targets that play critical roles in tumor growth and metastasis .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzofuran and isoxazole moieties are known to modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell survival.
- Receptor Interaction : It may interact with cellular receptors, altering signaling pathways that contribute to disease progression .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Antimicrobial Screening : A series of derivatives were synthesized and screened for their antibacterial properties against common pathogens. Results indicated that compounds with benzofuran and isoxazole structures exhibited significant antimicrobial activity, particularly against Gram-positive bacteria .
- Anticancer Studies : In vitro studies demonstrated that certain derivatives could inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) cells, showcasing their potential as therapeutic agents .
Data Table: Summary of Biological Activities
| Activity Type | Pathogens/Cell Lines Tested | Observed Effect |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Significant inhibition |
| Antifungal | Candida albicans, Aspergillus | Moderate to high antifungal activity |
| Anticancer | MCF-7 (breast cancer) | Inhibition of cell proliferation |
Q & A
Q. What are the established synthetic routes for Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate, and what key reaction intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For example, coupling benzofuran-isoxazole derivatives with ethyl 4-aminobenzoate via acetamido linkers. Similar protocols use reflux conditions in ethanol with glacial acetic acid as a catalyst .
- Isoxazole ring formation : Cyclization of nitrile oxides with alkynes or via 1,3-dipolar cycloaddition, as observed in benzoxazole analog syntheses .
- Purification : Column chromatography (silica gel, chloroform/methanol) and recrystallization are standard for isolating intermediates and final products .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and linker connectivity. For example, benzoxazole analogs show distinct aromatic proton shifts at δ 7.2–8.5 ppm .
- FT-IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1740 cm (ester C=O stretch) confirm functional groups .
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Safety protocols align with benzoxazole/benzofuran derivatives:
- Exposure control : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .
- First aid : Immediate rinsing with water for eye/skin contact and artificial respiration if inhaled .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD simulations) optimize the synthesis and predict the reactivity of this compound?
- DFT calculations : Used to model transition states and predict regioselectivity in isoxazole ring formation. For example, studies on benzoxazole derivatives calculate HOMO-LUMO gaps to assess electronic stability .
- MD simulations : Simulate solvent effects and reaction kinetics, critical for scaling up synthesis .
Q. What strategies address contradictions in biological activity data for benzofuran-isoxazole hybrids?
- Dose-response studies : Reproducibility issues often arise from varying assay concentrations. Standardized protocols (e.g., MIC values for antimicrobial activity) are recommended .
- Target validation : Use molecular docking (e.g., AutoDock Vina) to verify interactions with enzymes like hyaluronan lyase or bacterial two-component systems, as seen in benzoxazole studies .
Q. How does the compound’s electronic structure influence its pharmacological interactions, and what QSAR models apply?
- QSAR parameters : Lipophilicity (logP) and polar surface area (PSA) are critical for membrane permeability. For benzoxazoles, PSA < 90 Å correlates with blood-brain barrier penetration .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for predicting binding to biological targets .
Q. What advanced spectroscopic techniques resolve ambiguities in isomer identification for this compound?
- 2D NMR (COSY, NOESY) : Distinguish regioisomers by correlating proton-proton couplings and spatial proximity .
- X-ray crystallography : Definitive structural assignment, though limited by crystal growth challenges for flexible esters .
Q. How can environmental impact assessments guide the disposal of this compound?
- Degradation studies : Advanced oxidation processes (AOPs) like UV/HO degrade stable heterocycles. Computational toxicity models (e.g., ECOSAR) predict ecotoxicological endpoints .
Methodological Considerations
Q. Experimental Design for Structure-Activity Relationship (SAR) Studies
- Analog synthesis : Modify the benzofuran or isoxazole moieties systematically. For example, replace benzofuran with benzothiophene to assess π-stacking effects .
- Biological assays : Pair in vitro enzyme inhibition (e.g., hyaluronan lyase) with cytotoxicity profiling (MTT assay) to identify selective analogs .
Q. Data Contradiction Analysis in Pharmacokinetic Studies
- Metabolic stability : Use liver microsomes to compare phase I/II metabolism rates. Discrepancies may arise from species-specific CYP450 isoforms .
- Plasma protein binding : Equilibrium dialysis vs. ultrafiltration methods can yield conflicting results due to compound adsorption .
Reference Tables
| Property | Value/Method | Source |
|---|---|---|
| Synthetic yield | 45–60% (multi-step) | |
| logP | ~3.2 (predicted) | |
| Antimicrobial activity | MIC = 8–32 µg/mL (gram-positive bacteria) | |
| Thermal stability | Decomposition >250°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
